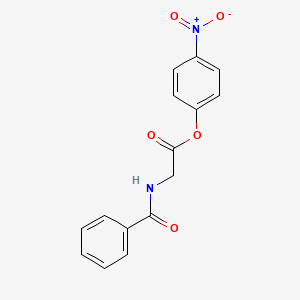

4-nitrophenyl N-benzoylglycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives has been a subject of research. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Another study reported the synthesis of lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a commonly studied reaction involving 4-nitrophenyl compounds . This reaction is used as a model to assess the activity of nanostructured materials .科学的研究の応用

Photocatalytic Applications

The study of photocatalytic degradation of 4-nitrophenol with ZnO supported nano-clinoptilolite zeolite under UV irradiation highlighted the effectiveness of these compounds in environmental remediation. The photocatalyst prepared by ion exchanging nano-clinoptilolite in a zinc nitrate aqueous solution demonstrated significant degradation rates for 4-nitrophenol, suggesting its potential for treating industrial effluents containing nitroaromatic pollutants (Nezamzadeh-Ejhieh & Khorsandi, 2014).

Polymer Science

Research on the copolymerization of 4-nitrophenyl acrylate with glycidyl methacrylate has led to the synthesis of polymers with specific characteristics, including reactivity ratios and thermal stability. These studies are crucial for developing materials with tailored properties for various industrial applications, such as coatings and adhesives (Thamizharasi, Gnanasundaram, & Reddy, 1997).

Fluorescence Assays

The development of fluorescence assays for phospholipid membrane asymmetry using 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues is another notable application. These assays are instrumental in studying lipid transport and membrane structure, providing valuable insights into cellular processes (McIntyre & Sleight, 1991).

Synthesis of Peptide Derivatives

The synthesis of peptide derivatives with three peptide chains connected by a nitrogen atom showcases the utility of 4-nitrophenyl N-benzoylglycinate in the field of bioorganic chemistry. These compounds serve as templates for creating C3-symmetric peptide derivatives, which are of interest for their potential biological activities and applications in drug design (Trojandt et al., 1995).

Safety and Hazards

将来の方向性

Future research could focus on the synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives, as well as their potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, the development of novel methods for the synthesis of related compounds, such as lenvatinib, is also a potential area of future research .

作用機序

Target of Action

The primary target of 4-nitrophenyl N-benzoylglycinate is involved in the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This reaction is a benchmark for assessing the activity of these materials .

Mode of Action

The compound interacts with its targets through a process of hydrolysis and ethylaminolysis .

Biochemical Pathways

The biochemical pathways affected by 4-nitrophenyl N-benzoylglycinate are related to the reduction of 4-NP . This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Result of Action

The result of the compound’s action is the reduction of 4-NP, which is used to assess the activity of nanostructured materials . The compound’s interaction with its targets leads to the formation of an anionic tetrahedral intermediate .

Action Environment

The action of 4-nitrophenyl N-benzoylglycinate can be influenced by environmental factors. For instance, the catalytic reduction of 4-NP is performed in an aqueous environment . Additionally, the hydrolysis of 2-chloro-4-nitrophenyl N-benzoylsarcosinate, a related compound, occurs in a neutral solution .

特性

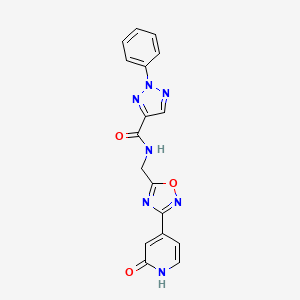

IUPAC Name |

(4-nitrophenyl) 2-benzamidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOAJFPTNSFEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675813 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)

![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)

![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)